4-Oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid
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Overview
Description
4-Oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid is a chemical compound with the CAS Number: 97268-15-0 . It has a molecular weight of 288.56 . The IUPAC name for this compound is 4-oxo-4-(3,4,5-trichloro-1H-1lambda3-thiophen-2-yl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl3O3S/c9-5-6(10)8(11)15-7(5)3(12)1-2-4(13)14/h15H,1-2H2,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
A study demonstrates the use of a photolabile compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, for optical gating in nanofluidic devices. These synthetic ion channels can be switched on and off with UV light, showing promise for controlled ionic transport and applications in sensing and information processing (Ali et al., 2012).
Molecular Modeling and Pharmacological Characterization
Another study focuses on the use of 4-(Thiophen-2-yl)butanoic acid as a structural component in designing new TRPV1 channel modulators. These compounds, inspired by capsaicin's natural ligand structure, exhibited potential for treating pain and protecting against oxidative stress (Aiello et al., 2016).
Kinetics of Oxidation Studies
The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate was investigated, providing insights into the reaction mechanisms and thermodynamics of similar butanoic acid derivatives (Vannamuthu et al., 2015).
Novel Indole Based Hybrid Oxadiazole Scaffolds
Research on 4-(1H-indol-3-yl)butanoic acid derivatives has revealed potent urease inhibitors, showcasing the therapeutic potential of butanoic acid derivatives in medicinal chemistry and drug design (Nazir et al., 2018).
Antioxidant Activities of Oleanolic Acid
Oleanolic acid's antioxidant activities were explored, offering insights into how similar structures might be used to quench reactive oxygen species and stimulate cellular antioxidant defenses, relevant for treating liver disorders and oxidative stress (Wang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3S/c9-5-6(10)8(11)15-7(5)3(12)1-2-4(13)14/h1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOFTACMDNZBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C1=C(C(=C(S1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid |
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